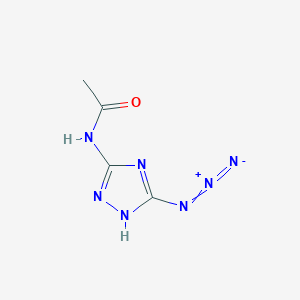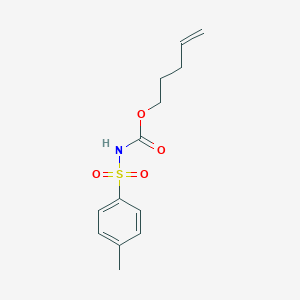![molecular formula C33H33F3O3 B15159817 1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) CAS No. 661466-95-1](/img/structure/B15159817.png)
1,1',1''-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) is a complex organic compound characterized by its unique structure, which includes a triethylbenzene core with three methyleneoxy linkages to 2-fluorobenzene groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) typically involves multiple steps, starting with the preparation of the triethylbenzene coreCommon reagents used in these reactions include alkyl halides, base catalysts, and fluorinating agents .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. Techniques such as distillation and recrystallization are often employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzene rings, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used as a condensing agent in organic synthesis.
Methyl 4-fluorobenzoate: Utilized in the synthesis of various organic compounds.
N-Methylbenzamide: Known for its applications in medicinal chemistry.
Uniqueness
1,1’,1’'-[(2,4,6-Triethylbenzene-1,3,5-triyl)tris(methyleneoxy)]tris(2-fluorobenzene) is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in specialized applications, such as the development of novel materials and pharmaceuticals .
Properties
CAS No. |
661466-95-1 |
|---|---|
Molecular Formula |
C33H33F3O3 |
Molecular Weight |
534.6 g/mol |
IUPAC Name |
1,3,5-triethyl-2,4,6-tris[(2-fluorophenoxy)methyl]benzene |
InChI |
InChI=1S/C33H33F3O3/c1-4-22-25(19-37-31-16-10-7-13-28(31)34)23(5-2)27(21-39-33-18-12-9-15-30(33)36)24(6-3)26(22)20-38-32-17-11-8-14-29(32)35/h7-18H,4-6,19-21H2,1-3H3 |
InChI Key |
PDYDLGIYANKJHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=C(C(=C1COC2=CC=CC=C2F)CC)COC3=CC=CC=C3F)CC)COC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(4-{4-[(Phenylsulfanyl)methyl]phenyl}butyl)azanediyl]di(ethan-1-ol)](/img/structure/B15159734.png)
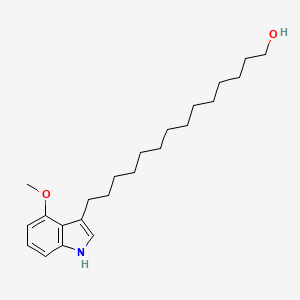
methanone](/img/structure/B15159740.png)
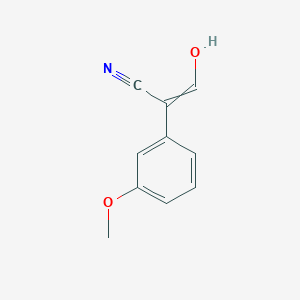
![2-Thia-6-selenaspiro[3.3]heptane](/img/structure/B15159752.png)
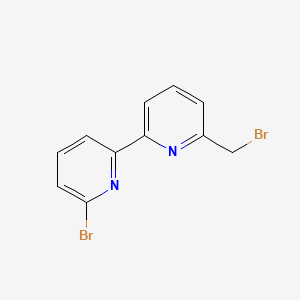

![N-[(Pyren-1-YL)methyl]pyridine-2-carboxamide](/img/structure/B15159786.png)
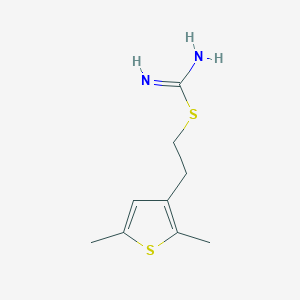
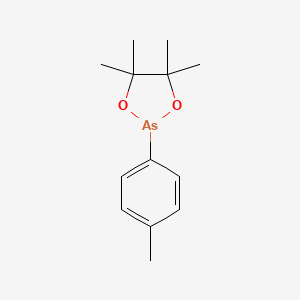
![1-[2-(2-Nitrophenyl)ethenyl]azulene](/img/structure/B15159798.png)
![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[4-(5,6,7,8-tetrahydroquinolin-8-ylamino)butyl]carbamate;hydrochloride](/img/structure/B15159809.png)
